molecular formula C10H16Cl2N2O B2765352 7-Methoxy-4-methyl-2,3-dihydro-1H-quinoxaline;dihydrochloride CAS No. 2551116-14-2

7-Methoxy-4-methyl-2,3-dihydro-1H-quinoxaline;dihydrochloride

Cat. No. B2765352
CAS RN: 2551116-14-2
M. Wt: 251.15
InChI Key: YEYFIDIXIVWDSW-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 7-Methoxy-4-methyl-2,3-dihydro-1H-quinoxaline;dihydrochloride consists of a quinoxaline core, which is a type of heterocyclic compound. This core is modified with a methoxy group at the 7-position and a methyl group at the 4-position. The compound also includes two chloride ions, as indicated by the ‘dihydrochloride’ in its name.

Scientific Research Applications

Anticancer Activity

Quinoxalines and their derivatives have gained attention in cancer research due to their potential as antitumor agents. EN300-27158699 may inhibit cancer cell growth by interfering with cellular processes or signaling pathways. Researchers explore its effectiveness against various cancer types, including lung, pancreatic, and breast cancers .

Antioxidant Properties

EN300-27158699 may act as an antioxidant, scavenging free radicals and protecting cells from oxidative damage. Antioxidants play a crucial role in maintaining overall health and preventing diseases related to oxidative stress .

Antibacterial Effects

Quinoxalines have demonstrated antibacterial activity against various pathogens. EN300-27158699 could potentially be used as an antibacterial agent, contributing to the fight against drug-resistant bacterial strains .

Anti-Inflammatory Potential

Inflammation is associated with several diseases, including autoimmune disorders and chronic conditions. Quinoxaline derivatives like EN300-27158699 may modulate inflammatory responses, making them interesting candidates for drug development .

Anticonvulsant Properties

EN300-27158699 might exhibit anticonvulsant effects, making it relevant for epilepsy and seizure management. Researchers investigate its impact on neuronal excitability and ion channels .

Neuroprotective Applications

Quinoxalines have been explored for their neuroprotective properties. EN300-27158699 could potentially protect neurons from damage caused by oxidative stress, inflammation, or other factors .

properties

IUPAC Name

7-methoxy-4-methyl-2,3-dihydro-1H-quinoxaline;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O.2ClH/c1-12-6-5-11-9-7-8(13-2)3-4-10(9)12;;/h3-4,7,11H,5-6H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEYFIDIXIVWDSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCNC2=C1C=CC(=C2)OC.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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